In-Depth Technical Guide to the Structural Elucidation of 3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine
In-Depth Technical Guide to the Structural Elucidation of 3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine
Introduction
3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine is a complex heterocyclic compound featuring a highly substituted pyridine core linked to a pyrrole ring. The dense arrangement of halogen atoms (chlorine and fluorine) and the presence of two distinct aromatic systems present a significant challenge for unambiguous structural verification. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, designed for researchers and professionals in drug development and chemical synthesis. Our methodology emphasizes not just the acquisition of data, but the strategic integration of information from various analytical techniques to build a conclusive structural model. The modification of natural systems by introducing fluorine atoms can enhance biological activity and metabolic stability, making compounds like this of significant interest.[1]
Mass Spectrometry (MS): The First Step in Molecular Formula Determination
Mass spectrometry is the initial and indispensable tool for determining the molecular weight and elemental composition of a novel compound. For halogenated molecules, MS provides a characteristic "molecular fingerprint" due to the natural isotopic abundances of chlorine and bromine.[2]
Ionization Techniques: Balancing Fragmentation and Molecular Ion Integrity
The choice of ionization technique is critical. While hard ionization methods like Electron Ionization (EI) provide extensive and reproducible fragmentation patterns useful for library matching, softer ionization techniques are often preferred to preserve the molecular ion.[2]
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Electron Ionization (EI): This high-energy technique causes significant fragmentation. While useful for structural clues, it may result in a weak or absent molecular ion peak.
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Chemical Ionization (CI): A softer method that results in less fragmentation and a more prominent molecular ion, which is crucial for determining the molecular weight.[2]
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Electrospray Ionization (ESI): Ideal for polar molecules, ESI is a very soft ionization technique that typically yields the protonated molecule [M+H]+ or other adducts with minimal fragmentation.
Isotopic Pattern Analysis: The Halogen Signature
The presence of chlorine significantly influences the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3] This results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak for compounds containing a single chlorine atom.[3]
| Ion | Expected m/z | Relative Abundance | Basis of Calculation |
| [M]⁺ (with ³⁵Cl) | 244.0 | ~100% | C₉H₄³⁵ClF₃N₂ |
| [M+2]⁺ (with ³⁷Cl) | 246.0 | ~32% | C₉H₄³⁷ClF₃N₂ |
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition. By measuring the mass-to-charge ratio to several decimal places, it is possible to distinguish between molecules with the same nominal mass but different elemental formulas.
Expected HRMS Data (for [M+H]⁺):
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Calculated m/z: 245.0156
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Observed m/z: Within a few ppm of the calculated value.
Fragmentation Analysis
The fragmentation pattern provides clues about the molecule's structure. In aromatic halogenated compounds, common fragmentation pathways include the loss of the halogen atom and cleavage of bonds beta to the aromatic ring.[4]
Experimental Protocol: ESI-MS
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Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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Mass Analyzer: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Examine the spectrum for the molecular ion cluster and characteristic fragment ions.
Caption: Mass Spectrometry Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of individual atoms. For 3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine, ¹H, ¹³C, and ¹⁹F NMR are all essential.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number and connectivity of the hydrogen atoms. Based on the proposed structure, we expect signals from the pyrrole ring protons.
Expected ¹H NMR Data:
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Pyrrole Protons: The protons on the pyrrole ring will likely appear as multiplets due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing nature of the pyridine ring.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it ideal for distinguishing between the different fluorine environments in the molecule.[5] The chemical shift of fluorine atoms on a pyridine ring is highly dependent on their position relative to the nitrogen atom and other substituents.[1]
Expected ¹⁹F NMR Data:
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F-2, F-5, F-6: We expect three distinct signals for the three fluorine atoms on the pyridine ring. The chemical shifts will be influenced by the adjacent chlorine and pyrrole groups. Coupling between the fluorine atoms (JFF) will also be observed, providing valuable connectivity information.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached halogens.
Expected ¹³C NMR Data:
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Pyridine Carbons: The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF). The carbon bonded to chlorine will also have a characteristic chemical shift.
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Pyrrole Carbons: Four distinct signals are expected for the pyrrole ring carbons.
2D NMR Experiments
2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for assembling the complete structure by establishing correlations between different nuclei.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the pyrrole ring.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting the pyrrole and pyridine rings.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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1D Spectra: Acquire ¹H, ¹⁹F, and ¹³C NMR spectra.
-
2D Spectra: Acquire COSY, HSQC, and HMBC spectra.
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Data Processing and Analysis: Process the spectra using appropriate software and interpret the chemical shifts, coupling constants, and correlations to assemble the structure.
Caption: Logical workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Expected IR Data:
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C-H stretching (aromatic): ~3100-3000 cm⁻¹
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C=C and C=N stretching (aromatic rings): ~1600-1450 cm⁻¹
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C-F stretching: ~1350-1000 cm⁻¹ (strong absorptions)
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C-Cl stretching: ~850-550 cm⁻¹
The IR spectrum of pyrrole itself shows characteristic bands for N-H stretching, which will be absent in our N-substituted compound.[6] The presence of strong C-F stretching bands will be a key feature.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms.[7][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound from an appropriate solvent system (e.g., by slow evaporation).
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
-
Data Analysis: Analyze the resulting structural model to confirm the connectivity and stereochemistry.
The crystal structure of pyridine is orthorhombic.[9] While the overall crystal packing of the target molecule will be different, the internal geometry of the pyridine ring can be compared to known structures.
Conclusion
The structural elucidation of 3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine requires a synergistic approach, integrating data from multiple analytical techniques. Mass spectrometry provides the molecular formula, while a combination of 1D and 2D NMR experiments reveals the detailed connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, and X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By following the protocols and interpretive strategies outlined in this guide, researchers can confidently and accurately determine the structure of this and other complex heterocyclic molecules.
References
- Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Analytical Chemistry.
- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
- A Comparative Guide to the X-ray Crystallographic Analysis of Pyridine-2,6-diethanol Complexes. (n.d.). Benchchem.
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Mootz, D., & Wussow, H. G. (1981). Crystal structures of pyridine and pyridine trihydrate. The Journal of Chemical Physics, 75(3), 1517–1522. Retrieved from [Link]
- Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds. (n.d.). Benchchem.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). Benchchem.
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). PMC. Retrieved from [Link]
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ATR-FTIR spectra of pure pyrrole before polymerization (a),... (n.d.). ResearchGate. Retrieved from [Link]
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Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Pyridine. (n.d.). Wikipedia. Retrieved from [Link]
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